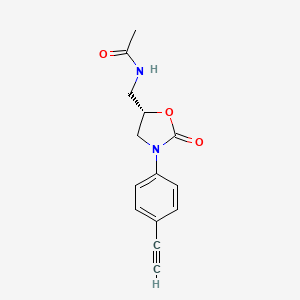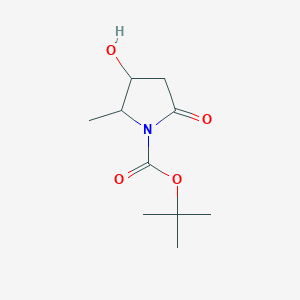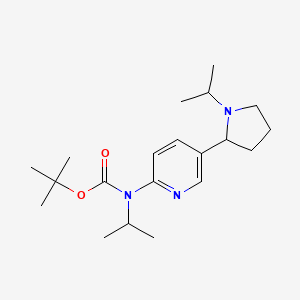![molecular formula C13H20O2 B11818161 1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate](/img/structure/B11818161.png)
1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate, also known as Myrtanyl acetate, is an organic compound with the molecular formula C12H20O2. It is a derivative of bicyclo[3.1.1]heptane and is characterized by its unique bicyclic structure. This compound is known for its pleasant aroma and is often used in the fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate typically involves the esterification of myrtenol (6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of heterogeneous catalysts, such as Mo/W/Zn–SiO2, has been explored to enhance the efficiency of the esterification process .
化学反応の分析
Types of Reactions
1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters or amides.
科学的研究の応用
1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Widely used in the fragrance industry due to its pleasant aroma.
作用機序
The mechanism of action of 1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of signaling pathways involved in inflammation and microbial growth .
類似化合物との比較
Similar Compounds
Myrtenol: A related compound with a hydroxyl group instead of an acetate group.
Nopyl acetate: Another bicyclic compound with similar structural features.
Nopol: A compound with a similar bicyclic structure but different functional groups
Uniqueness
1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities make it valuable in various applications.
特性
分子式 |
C13H20O2 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
1-(6,6-dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate |
InChI |
InChI=1S/C13H20O2/c1-9(15-10(2)14)13-7-5-6-11(8-13)12(13,3)4/h5,7,9,11H,6,8H2,1-4H3 |
InChIキー |
DQHHCGKQOMJFAB-UHFFFAOYSA-N |
正規SMILES |
CC(C12CC(C1(C)C)CC=C2)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B11818089.png)

![tert-butyl 2-[(E)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate](/img/structure/B11818095.png)








